molecular formula C17H30ClN B12682814 Benzyl(2-ethylhexyl)dimethylammonium chloride CAS No. 93839-30-6

Benzyl(2-ethylhexyl)dimethylammonium chloride

Cat. No.: B12682814
CAS No.: 93839-30-6
M. Wt: 283.9 g/mol
InChI Key: CHQDFPKUWSDOEC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(2-ethylhexyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C17H30ClN. It is known for its surfactant properties and is commonly used in various industrial and research applications due to its antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-ethylhexyl)dimethylammonium chloride typically involves the quaternization of benzyl chloride with 2-ethylhexylamine and dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-ethylhexyl)dimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various benzyl derivatives, while oxidation and reduction reactions can modify the alkyl chains or the benzyl group .

Scientific Research Applications

Benzyl(2-ethylhexyl)dimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of Benzyl(2-ethylhexyl)dimethylammonium chloride is attributed to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2-ethylhexyl)dimethylammonium chloride is unique due to its specific alkyl chain structure, which enhances its surfactant properties and antimicrobial activity. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

CAS No.

93839-30-6

Molecular Formula

C17H30ClN

Molecular Weight

283.9 g/mol

IUPAC Name

benzyl-(2-ethylhexyl)-dimethylazanium;chloride

InChI

InChI=1S/C17H30N.ClH/c1-5-7-11-16(6-2)14-18(3,4)15-17-12-9-8-10-13-17;/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

CHQDFPKUWSDOEC-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.